molecular formula C29H29N3O5S2 B296876 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Katalognummer B296876
Molekulargewicht: 563.7 g/mol
InChI-Schlüssel: OGJQGRXIHACHLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also known as BMS-582949, is a small molecule inhibitor of the Janus kinase 2 (JAK2) enzyme. JAK2 is a tyrosine kinase that plays a crucial role in the signal transduction pathways of cytokines and growth factors. BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Wirkmechanismus

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide inhibits the activity of the JAK2 enzyme by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which in turn inhibits the activation of cytokine and growth factor signaling pathways. The inhibition of JAK2 activity has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to have potent inhibitory effects on JAK2 activity, with an IC50 value of 30 nM. The inhibition of JAK2 activity has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified for use in in vitro and in vivo studies. It has also been extensively studied for its potential therapeutic applications in various diseases, making it a valuable tool for drug discovery research.
However, 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide also has some limitations for use in lab experiments. It is a potent inhibitor of JAK2 activity, which can lead to off-target effects and toxicity. It is also relatively expensive to produce, which can limit its accessibility for some research groups.

Zukünftige Richtungen

There are several future directions for the research on 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. One area of interest is the development of more selective JAK2 inhibitors that can avoid off-target effects and toxicity. Another area of interest is the combination of JAK2 inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their anti-tumor effects. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide for its potential therapeutic applications.

Synthesemethoden

The synthesis of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide involves several steps, including the condensation of 4-methylbenzenesulfonyl chloride with N-methyl-N-(3-nitrophenyl)amine, reduction of the nitro group to an amino group, and condensation of the resulting amine with 3-(methylsulfonyl)aniline. The final step involves the benzylamination of the resulting compound with benzylamine. The synthesis of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been optimized for large-scale production and has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. JAK2 inhibitors have been found to be effective in the treatment of myeloproliferative neoplasms, a group of blood disorders characterized by the overproduction of blood cells. 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Eigenschaften

Molekularformel

C29H29N3O5S2

Molekulargewicht

563.7 g/mol

IUPAC-Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide

InChI

InChI=1S/C29H29N3O5S2/c1-22-16-18-26(19-17-22)39(36,37)32(21-23-10-5-4-6-11-23)28-15-8-7-14-27(28)29(33)30-24-12-9-13-25(20-24)31(2)38(3,34)35/h4-20H,21H2,1-3H3,(H,30,33)

InChI-Schlüssel

OGJQGRXIHACHLH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)N(C)S(=O)(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)N(C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.